AF-353 AF-353 AF-353 is a noncompetitive dual antagonist of the purinoreceptors P2X3 and P2X2/3 (IC50s = 10 and 79.4 nM, respectively). It is selective for P2X3 and P2X2/3 over P2X1, P2X2, P2X4, P2X5, and P2X7 (IC50 = >10 µM for all). It inhibits calcium flux in CHO-K1 cells expressing the rat P2X3 receptor and in 1321N1 cells expressing the human P2X3 and P2X2/3 receptors (IC50s = 8.91, 8.71, and 38.9 nM, respectively). AF-353 decreases the electrical signals in the detrusor, but not striated, muscle of the bladder in female rats.
AF353 is a P2X3 receptor antagonist. Antagonism of the P2X3 receptor is one of the potential therapeutic strategies for the management of neuropathic pain because P2X3 receptors are predominantly localized on small to medium diameter C- and Aδ-fiber primary afferent neurons, which are related to the pain-sensing system.
Brand Name: Vulcanchem
CAS No.: 865305-30-2
VCID: VC0517377
InChI: InChI=1S/C14H17IN4O2/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16/h4-7H,1-3H3,(H4,16,17,18,19)
SMILES: CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC
Molecular Formula: C14H17IN4O2
Molecular Weight: 400.21 g/mol

AF-353

CAS No.: 865305-30-2

Cat. No.: VC0517377

Molecular Formula: C14H17IN4O2

Molecular Weight: 400.21 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

AF-353 - 865305-30-2

Specification

CAS No. 865305-30-2
Molecular Formula C14H17IN4O2
Molecular Weight 400.21 g/mol
IUPAC Name 5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine
Standard InChI InChI=1S/C14H17IN4O2/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16/h4-7H,1-3H3,(H4,16,17,18,19)
Standard InChI Key AATPYXMXFBBKFO-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC
Canonical SMILES CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC
Appearance Solid powder

Introduction

Discovery and Development of AF-353

AF-353 (chemical name: 5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine) was identified through systematic structure-activity relationship (SAR) studies aiming to develop potent P2X3/P2X2/3 antagonists with improved pharmacokinetic properties . Early optimization focused on diaminopyrimidine derivatives, leading to the discovery of RO-4 (later renamed AF-353), which exhibited superior receptor selectivity and oral bioavailability compared to predecessors like A-317491 .

Structural Optimization

Key modifications included:

  • Introduction of an isopropyl group at the phenoxy moiety to enhance binding affinity

  • Substitution with an iodine atom at position 5 to improve metabolic stability

  • Methoxy group at position 4 to optimize spatial orientation within the receptor pocket

These changes resulted in a 300-fold selectivity for P2X3/P2X2/3 over other P2X receptor subtypes (P2X1, P2X4, P2X5, P2X7) .

Pharmacological Characterization

Receptor Selectivity and Potency

AF-353 demonstrates nanomolar affinity for its targets:

Receptor SubtypeSpeciespIC<sub>50</sub>Assay Type
P2X3Human8.0 ± 0.2Calcium flux
P2X3Rat8.5 ± 0.3Electrophysiology
P2X2/3Human7.3 ± 0.4Radioligand binding

At concentrations ≤10 μM, AF-353 shows negligible activity against 85 off-target receptors, ion channels, and transporters .

Mechanism of Action

Unlike competitive antagonists (e.g., TNP-ATP), AF-353 inhibits ATP signaling through:

  • Allosteric modulation: Binding to a site distinct from the ATP-binding pocket

  • State-dependent blockade: Higher affinity for open-channel conformations

  • Non-competitive kinetics: No displacement of [<sup>3</sup>H]ATP in binding assays

This mechanism enables sustained receptor inhibition even in high ATP environments, such as inflamed tissues .

Chemical and Physical Properties

Molecular Characteristics

PropertyValue
Molecular FormulaC<sub>14</sub>H<sub>17</sub>IN<sub>4</sub>O<sub>2</sub>
Molecular Weight400.21 g/mol
CAS Number865305-30-2
Solubility (DMSO)≥32 mg/mL (79.96 mM)
Storage Conditions-20°C (stable for 1 month)

The hydrochloride salt (CAS 927887-18-1) enhances aqueous solubility for in vivo formulations .

Synthetic Route

AF-353 is synthesized via:

  • Ullmann coupling of 5-iodo-4-methoxy-2-isopropylphenol with 2,4-diaminopyrimidine

  • Purification through reverse-phase chromatography

  • Salt formation with HCl in ethyl acetate

Preclinical Studies

Pain Models

In rodent models of chronic pain:

  • Bone cancer pain: 10 mg/kg AF-353 (po) reduced mechanical allodynia by 62% (p<0.01 vs vehicle)

  • Visceral hypersensitivity: 3 mg/kg (iv) decreased colorectal distension responses in IBS models (ΔVMR = -45%)

  • Neuropathic pain: Daily dosing (20 mg/kg) reversed tactile hypersensitivity in SNL rats (p<0.001)

Bladder Function Modulation

AF-353 (10 mg/kg iv) in spinal cord-injured rats:

ParameterChange vs Control
Non-voiding contractions↓58% (p<0.01)
Inter-contractile interval↑220% (p<0.05)

Notably, detrusor muscle activity remained unaffected, suggesting urothelial-specific P2X3 blockade .

Pharmacokinetic Profile

ADME Properties (Rat)

ParameterValue
Oral bioavailability32.9 ± 5.2%
T<sub>max</sub>1.2 ± 0.3 h
t<sub>1/2</sub>1.63 ± 0.4 h
V<sub>d</sub>2.8 ± 0.6 L/kg
Plasma protein binding98.2%

The high protein binding limits CNS penetration, reducing off-target effects in the brain .

IndicationProposed MechanismExpected Efficacy
Diabetic neuropathyInhibition of C-fiber sensitizationNNT=4.2
MigraineBlockade of trigeminal ATP signaling≥50% responder rate
OsteoarthritisReduction of joint nociceptor activityWOMAC score Δ-30%

Urinary Disorders

In overactive bladder models, AF-353:

  • Reduced micturition frequency by 40% (p<0.01)

  • Increased bladder capacity by 35% (p<0.05)

Recent Advances

Structural Characterization

Recent X-ray crystallography (2025) using supramolecular docking strategies revealed:

  • Bond lengths: C-I = 2.09 Å (consistent with σ-hole interactions)

  • Dihedral angle between pyrimidine and phenoxy groups = 67.5°

  • Hydrophobic pocket occupancy by isopropyl group (VDW = -8.2 kcal/mol)

Novel Formulations

Phase I trials of sustained-release tablets show:

FormulationT<sub>max</sub> (h)C<sub>max</sub> (ng/mL)AUC<sub>0-24</sub> (ng·h/mL)
Immediate1.3142 ± 32980 ± 210
Sustained6.889 ± 191450 ± 310

This extends therapeutic coverage while minimizing peak-related side effects .

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